molecular formula C7H19Cl2N5 B12313026 (3-Aminopropyl)(4-azidobutyl)amine dihydrochloride

(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride

Cat. No.: B12313026
M. Wt: 244.16 g/mol
InChI Key: FKZYJDHYUPQUGV-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N4. It is known for its unique structure, which includes both an amine group and an azide group. This compound is often used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(4-azidobutyl)amine dihydrochloride typically involves the reaction of 3-aminopropylamine with 4-chlorobutyl azide in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include nitro compounds, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(4-azidobutyl)amine dihydrochloride involves its interaction with various molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopropyl)(4-chlorobutyl)amine dihydrochloride
  • (3-Aminopropyl)(4-hydroxybutyl)amine dihydrochloride
  • (3-Aminopropyl)(4-methylbutyl)amine dihydrochloride

Uniqueness

(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride is unique due to the presence of both an amine group and an azide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

Properties

Molecular Formula

C7H19Cl2N5

Molecular Weight

244.16 g/mol

IUPAC Name

N'-(4-azidobutyl)propane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C7H17N5.2ClH/c8-4-3-6-10-5-1-2-7-11-12-9;;/h10H,1-8H2;2*1H

InChI Key

FKZYJDHYUPQUGV-UHFFFAOYSA-N

Canonical SMILES

C(CCN=[N+]=[N-])CNCCCN.Cl.Cl

Origin of Product

United States

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